molecular formula C23H21BrN2O6 B15037489 5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15037489
M. Wt: 501.3 g/mol
InChI Key: GXBVFNORODETCA-UHFFFAOYSA-N
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Description

5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of diazinane triones This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:

    Bromination: The starting material, 3-methoxyphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 3-bromo-5-methoxyphenol.

    Etherification: The brominated product is then subjected to etherification with 2-(2-(prop-2-en-1-yl)phenoxy)ethanol under basic conditions to form the intermediate compound.

    Condensation: The intermediate is then condensed with diazinane-2,4,6-trione under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE: Unique due to its specific brominated methoxyphenyl group and diazinane trione core.

    Other Diazinane Triones: Compounds with similar core structures but different substituents.

    Brominated Phenyl Compounds: Compounds with brominated phenyl groups but different core structures.

Uniqueness

The uniqueness of 5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21BrN2O6

Molecular Weight

501.3 g/mol

IUPAC Name

5-[[3-bromo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H21BrN2O6/c1-3-6-15-7-4-5-8-18(15)31-9-10-32-20-17(24)12-14(13-19(20)30-2)11-16-21(27)25-23(29)26-22(16)28/h3-5,7-8,11-13H,1,6,9-10H2,2H3,(H2,25,26,27,28,29)

InChI Key

GXBVFNORODETCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OCCOC3=CC=CC=C3CC=C

Origin of Product

United States

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